[1-(4-Aminobenzoyl)piperidin-4-yl]methanol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The compound this compound possesses multiple nomenclature designations reflecting different chemical naming conventions and database systems. The primary International Union of Pure and Applied Chemistry name is (4-aminophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone. This systematic nomenclature clearly indicates the structural components: a 4-aminophenyl group connected through a carbonyl linkage to a 4-hydroxymethylpiperidine moiety.
Alternative chemical designations include the bracket notation this compound, which emphasizes the benzoyl connection to the piperidine nitrogen. Database systems assign specific identification codes to ensure unambiguous compound identification across chemical literature and commercial sources.
The compound registry demonstrates some complexity regarding Chemical Abstracts Service numbers, with different sources reporting distinct identifiers. ChemScene catalogs the compound under Chemical Abstracts Service number 1094233-84-7, while Parchem associates it with Chemical Abstracts Service number 1097827-25-2. This discrepancy may reflect different synthetic routes, purification methods, or stereochemical considerations that distinguish closely related structural variants.
Table 1: Nomenclature and Identification Data for this compound
Molecular Architecture Analysis: Piperidine Core and Functional Group Arrangement
The molecular architecture of this compound centers around a six-membered piperidine heterocycle that serves as the structural backbone for two distinct functional group attachments. The piperidine ring adopts a saturated aliphatic configuration with nitrogen at position 1, providing the nucleophilic center for acylation reactions.
The primary functional group modification occurs at the piperidine nitrogen through attachment of a 4-aminobenzoyl substituent. This benzoyl moiety consists of a benzene ring bearing an amino group at the para position relative to the carbonyl carbon. The carbonyl linkage creates an amide bond between the aromatic system and the piperidine nitrogen, establishing a rigid planar arrangement that influences the overall molecular geometry.
The secondary modification involves attachment of a hydroxymethyl group at position 4 of the piperidine ring. This hydroxymethyl substituent introduces additional hydrogen bonding capability and polarity to the molecule while maintaining the chair conformation preference typical of substituted piperidines. The Simplified Molecular-Input Line-Entry System notation OCC1CCN(C(C2=CC=C(N)C=C2)=O)CC1 accurately represents this three-dimensional arrangement.
Computational analysis reveals specific molecular descriptors that characterize the compound's electronic and geometric properties. The topological polar surface area measures 66.56 square angstroms, indicating moderate polarity distribution across the molecular surface. The calculated logarithm of the partition coefficient equals 1.1133, suggesting balanced hydrophilic and lipophilic character suitable for biological membrane interactions.
Table 2: Molecular Architecture Parameters
| Structural Feature | Description | Value |
|---|---|---|
| Core Ring System | Piperidine (6-membered heterocycle) | N-containing saturated ring |
| Nitrogen Substituent | 4-Aminobenzoyl group | Aromatic amide linkage |
| Carbon-4 Substituent | Hydroxymethyl group | Primary alcohol functionality |
| Topological Polar Surface Area | Electronic surface polarity | 66.56 Ų |
| Calculated LogP | Hydrophilic/lipophilic balance | 1.1133 |
| Hydrogen Bond Acceptors | Electron-rich centers | 3 |
| Hydrogen Bond Donors | Proton-donating groups | 2 |
| Rotatable Bonds | Conformational flexibility | 2 |
Stereochemical Considerations and Conformational Dynamics
The stereochemical behavior of this compound reflects the conformational preferences inherent to substituted piperidine systems. Piperidine rings typically adopt chair conformations to minimize steric strain, with substituents preferentially occupying equatorial positions when sterically feasible. The presence of both nitrogen acylation and carbon-4 hydroxymethyl substitution creates specific conformational constraints that influence the overall molecular shape.
Research on piperidine conformational stability demonstrates that chair conformations predominate in both neutral and cationic states, with interconversion between equatorial and axial orientations of nitrogen substituents. For N-acylpiperidines specifically, the carbonyl group influences nitrogen hybridization, promoting partial sp² character that affects the nitrogen lone pair geometry and overall ring conformation.
The 4-aminobenzoyl substituent introduces additional conformational complexity through restricted rotation around the amide bond. Amide bonds exhibit partial double bond character due to resonance between the nitrogen lone pair and carbonyl π system, creating energy barriers to rotation that stabilize specific conformations. This resonance stabilization becomes particularly significant in N-acylpiperidine derivatives where the nitrogen adopts more planar geometry.
Studies of related N-acylpiperidine compounds reveal that axial orientations of substituents become favored when electron-withdrawing groups are attached to nitrogen. The 4-aminobenzoyl group, while containing an electron-donating amino substituent on the aromatic ring, still functions as an electron-withdrawing acyl group at the nitrogen center. This electronic effect promotes axial-like conformations that minimize unfavorable 1,3-diaxial interactions.
The hydroxymethyl group at position 4 introduces additional stereochemical considerations related to its orientation relative to the piperidine ring plane. Equatorial positioning of the hydroxymethyl group minimizes steric interactions and maximizes hydrogen bonding opportunities with surrounding solvent molecules. However, conformational equilibria may exist between different chair forms depending on solvent polarity and temperature conditions.
Table 3: Conformational Analysis Parameters
| Conformational Aspect | Description | Energy Consideration |
|---|---|---|
| Piperidine Ring Geometry | Chair conformation preference | Minimized ring strain |
| Nitrogen Hybridization | Partial sp² character due to acylation | Resonance stabilization |
| Amide Bond Rotation | Restricted due to partial double bond | Energy barrier ~15-20 kcal/mol |
| Hydroxymethyl Orientation | Equatorial preference | Reduced steric hindrance |
| Overall Conformation | Axial-like N-substituent favored | Electronic stabilization |
Comparative Structural Analysis with Related Aminobenzoylpiperidine Derivatives
Comparative analysis of this compound with related aminobenzoylpiperidine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The closely related compound [1-(3-Aminobenzoyl)piperidin-4-yl]methanol differs only in the position of the amino substituent on the benzene ring, changing from para to meta orientation.
The 3-aminobenzoyl analog possesses the International Union of Pure and Applied Chemistry name (3-aminophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone and Chemical Abstracts Service number 1152501-30-8. This positional isomerism significantly affects the electronic distribution within the aromatic system and potentially alters hydrogen bonding patterns and biological activity profiles. The meta-amino substitution pattern creates different electronic resonance pathways compared to the para-substituted parent compound.
Structural comparison with simpler piperidine derivatives provides additional insight into functional group contributions. The compound 4-Piperidinemethanol, 1-benzoyl demonstrates the basic scaffold without amino substitution on the aromatic ring. This simplified analog, bearing Chemical Abstracts Service number 19980-00-8, serves as a reference point for understanding how amino group introduction affects molecular properties and reactivity patterns.
Another relevant comparison involves (4-Chlorophenyl)(piperidin-1-yl)methanone, which substitutes chlorine for the amino group while maintaining the benzoyl-piperidine core structure. This halogenated derivative provides insight into electronic effects of different para-substituents on aromatic ring reactivity and conformational preferences.
Extended structural analogs include compounds with additional substitution patterns on the piperidine ring. For example, 1-Benzyl-4-(phenylamino)piperidine-4-methanol incorporates both N-benzyl substitution and 4-phenylamino modification, creating a more complex substitution pattern that affects both electronic properties and steric interactions.
Table 4: Comparative Analysis of Related Aminobenzoylpiperidine Derivatives
| Compound | Chemical Abstracts Service Number | Key Structural Difference | Molecular Formula |
|---|---|---|---|
| This compound | 1094233-84-7 | Para-amino substitution | C₁₃H₁₈N₂O₂ |
| [1-(3-Aminobenzoyl)piperidin-4-yl]methanol | 1152501-30-8 | Meta-amino substitution | C₁₃H₁₈N₂O₂ |
| 4-Piperidinemethanol, 1-benzoyl | 19980-00-8 | No amino group | C₁₃H₁₇NO₂ |
| (4-Chlorophenyl)(piperidin-1-yl)methanone | 26163-40-6 | Chlorine instead of amino | C₁₂H₁₄ClNO |
| 1-Benzyl-4-(phenylamino)piperidine-4-methanol | 61086-04-2 | Additional N-benzyl and 4-phenylamino | C₁₉H₂₄N₂O |
The structural variations among these derivatives demonstrate how subtle modifications in functional group positioning and identity can significantly impact molecular properties. The amino group position affects aromatic electron density distribution and hydrogen bonding capability, while substituent identity influences electronic effects and steric interactions. These relationships provide valuable insights for medicinal chemistry applications where structure-activity optimization requires systematic evaluation of related compounds.
Properties
IUPAC Name |
(4-aminophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-3-1-11(2-4-12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYDJFPGPSHXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-Aminobenzoyl)piperidin-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions. This article reviews the current understanding of its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminobenzoyl group and a hydroxymethyl group. This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Enzyme Inhibition
Research indicates that derivatives of piperidine, including this compound, exhibit enzyme inhibitory properties. For instance, compounds structurally related to it have shown potent inhibition against enzymes such as Leishmania major PTR1 and DHFR, with Ki values indicating strong binding affinities (0.04 μM and 0.10 μM respectively) .
Table 1: Enzyme Inhibition Data for Piperidine Derivatives
| Compound | Target Enzyme | Ki (μM) | Selectivity |
|---|---|---|---|
| 1b | LmPTR1 | 0.04 | High |
| 1c | LmDHFR | 0.10 | Moderate |
| CL6a | MAGL | 8.6 | Reversible |
Receptor Binding
The compound's interaction with various receptors has been explored, with evidence suggesting that it may act as a modulator of neurotransmitter systems. Specifically, piperidine derivatives have been implicated in the modulation of dopamine and serotonin receptors, which are crucial in treating psychiatric disorders .
The biological effects of this compound are believed to stem from its ability to bind selectively to specific enzymes and receptors. This binding can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways. For example, studies have shown that similar compounds can prevent substrate binding in enzymatic reactions, effectively acting as competitive inhibitors .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of piperidine derivatives, including this compound. The findings indicated a significant reduction in IL-1β release from stimulated macrophages, suggesting that this compound could be beneficial in treating inflammation-related conditions .
Anticancer Properties
Recent investigations into the anticancer properties of piperidine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The structural characteristics of these compounds contribute to their effectiveness against various cancer cell lines, indicating potential therapeutic applications in oncology .
Table 2: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications of [1-(4-Aminobenzoyl)piperidin-4-yl]methanol
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structural features influence its reactivity and biological activity, making it valuable for targeted research and development.
Chemistry
In chemistry, this compound serves as a building block in organic synthesis and as a reagent in various chemical reactions. It is utilized for creating more complex molecules with specific properties.
Preparation Methods: The synthesis of this compound typically involves several steps:
- Reacting piperidine with reagents to introduce functional groups.
- Introducing the aminobenzoyl group through a reaction with 3-aminobenzoyl chloride.
- Adding the methanol group to the piperidine ring through a reaction with methanol under acidic conditions.
Types of Reactions: this compound can undergo several types of reactions:
- Oxidation: Forms ketones and carboxylic acids.
- Reduction: Forms amines and alcohols.
- Substitution: Forms derivatives with different functional groups.
Biology
The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Mechanism of Action: The mechanism by which [1-(3-Aminobenzoyl)piperidin-4-yl]methanol exerts its effects involves interaction with specific molecular targets and pathways, potentially binding to enzymes or receptors and modulating biological processes.
Medicine
This compound is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry
The compound is utilized in developing new materials and chemical processes.
Chemical Reactions Analysis
Functionalization of the Aromatic Amine
The para-amino group on the benzoyl ring undergoes characteristic amine reactions, including acylation and sulfonylation .
Table 1: Acylation and Sulfonylation Reactions
-
Mechanistic Insight : The amine acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides). Base (e.g., Et₃N) neutralizes HCl byproducts .
Modification of the Hydroxymethyl Group
The primary alcohol undergoes oxidation , esterification , and nucleophilic substitution .
Table 2: Hydroxymethyl Group Reactions
-
Key Observation : Mesylation converts the hydroxymethyl group into a leaving group, enabling nucleophilic substitution (e.g., with hydrazine) .
Amide Bond Hydrolysis
The benzoyl-piperidine amide bond is cleaved under acidic or alkaline conditions.
Table 3: Hydrolysis Conditions
-
Application : Hydrolysis provides access to 4-aminobenzoic acid, a precursor for drug intermediates .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and coupling reactions .
Table 4: Piperidine Ring Reactions
-
Note : Alkylation expands the compound’s utility in medicinal chemistry (e.g., enhancing lipophilicity) .
Diazotization and Electrophilic Substitution
The aromatic amine undergoes diazotization, enabling Sandmeyer reactions for halogen introduction.
Table 5: Diazonium Salt Reactions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaNO₂, HCl (0–5°C), then CuCN | 4-Cyano-N-(piperidin-4-yl)benzamide | 65% | |
| NaNO₂, HCl (0–5°C), then KI | 4-Iodo-N-(piperidin-4-yl)benzamide | 58% |
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
Table 1: Key Structural Analogues and Their Bioactivity
| Compound Name | Substituents (R1, R2) | IC50 (Resistant/Sensitive Strains, μg/mL) | Selectivity Index (SI) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| [1-(4-Fluorobenzyl)piperidin-4-yl][4-FP]MeOH | R1: 4-Fluorobenzyl, R2: 4-Fluorophenyl | 2.51 (S), 1.03 (R) | 15–182 | ~370 | |
| [1-(4-Aminobenzoyl)piperidin-4-yl]MeOH | R1: 4-Aminobenzoyl, R2: H | N/A | N/A | ~220 | |
| [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-FP]MeOH | R1: 3,4-Dichlorobenzyl | 4.43 (S), 2.52 (R) | 15–182 | ~430 | |
| [1-(4-Bromobenzyl)piperidin-4-yl][4-FP]MeOH | R1: 4-Bromobenzyl | 2.51 (S), 1.03 (R) | 15–182 | ~410 | |
| {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}MeOH | R1: 4-(Aminomethyl)phenyl | N/A | N/A | 220.31 | |
| 1-(4-Chlorobenzoyl)piperidin-4-ylCO | R1: 4-Chlorobenzoyl, R2: 4-ClPh | N/A | N/A | ~340 |
Key Observations:
Substituent Effects on Bioactivity: Halogenated benzyl derivatives (e.g., 4-fluorobenzyl, 4-bromobenzyl) exhibit potent anti-parasitic activity, with IC50 values as low as 1.03 μg/mL against resistant strains . The electron-withdrawing nature of halogens may enhance target binding. For example, the amide linkage in 4-aminobenzoyl introduces rigidity compared to the flexible benzyl group, which could impact receptor affinity .
Role of the Hydroxymethyl Group :
- Alcohol analogs (e.g., compounds 7, 8, 11 in ) consistently show higher activity than ketone or amine derivatives, suggesting the hydroxymethyl group improves solubility or target engagement .
Selectivity Indices (SIs): Compounds with SIs >15 (e.g., 15–182) demonstrate high selectivity for parasitic targets over mammalian cells. The target compound’s selectivity remains uncharacterized but could benefit from the polar 4-aminobenzoyl group reducing off-target interactions .
Preparation Methods
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Protection of 4-piperidone | Dimethyl dicarbonate butyl ester, aqueous acetone | Room temp, 24 h | 93 |
| Amination and reduction | NH3 ethanol (2N), Ti(OiPr)4, NaBH4 | <30°C, 4 h | 81-82 |
| Work-up | Ammonia quench, ethyl acetate, NaOH wash | Room temp | - |
(Adapted from patent CN106432232A)
Introduction of the Methanol Group (Hydroxymethylation)
The hydroxymethyl group at the 4-position of the piperidine ring is typically introduced by reduction of a suitable precursor such as a piperidin-4-yl aldehyde or ketone.
- Sodium borohydride or catalytic hydrogenation can be used for reduction.
- Control of reaction temperature is critical to avoid over-reduction or side reactions.
- Purification involves extraction, washing, and drying steps to isolate the pure alcohol.
Detailed Reaction Example from Patent Literature
Synthesis of 4-amino-1-t-butoxycarbonylpiperidine (Representative Step):
| Parameter | Details |
|---|---|
| Raw Material | 4-piperidone hydrochloride (200 g) |
| Base | Sodium bicarbonate (120 g) |
| Protecting Agent | Dimethyl dicarbonate butyl ester (310 g) |
| Solvent | Aqueous acetone (1200 mL) |
| Reaction Time | 24 hours at room temperature |
| Amination Reagents | Ammonia ethanol solution (2N, 650 mL), titanium tetraisopropylate (160 mL), sodium borohydride (20 g) |
| Reaction Temperature | <30°C during reduction |
| Work-up | Quench with concentrated ammonia, filtration, washing with ethyl acetate and aqueous HCl, neutralization with NaOH, extraction with ethyl acetate |
| Yield | 81-82% molar yield |
| Characterization | 1H NMR (400 MHz, CDCl3): δ 4.05 (br s, 2H), 2.85-2.70 (m, 3H), 1.81-1.73 (m, 4H), 1.43 (s, 9H), 1.31-1.22 (m, 2H) |
Purification and Quality Control
- The product is typically purified by filtration to remove solids formed during quenching.
- Organic layers are washed with saturated salt solutions to remove inorganic impurities.
- Drying agents such as anhydrous sodium sulfate are used before concentration under reduced pressure.
- Final products are characterized by NMR spectroscopy to confirm structural integrity.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Key Parameters | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Protection of 4-piperidone | Dimethyl dicarbonate butyl ester, aqueous acetone | Room temp, 24 h | 93 | Formation of N-tertbutyloxycarbonyl-4-piperidone |
| 2 | Amination and reduction | NH3 ethanol, Ti(OiPr)4, NaBH4 | <30°C, 4 h | 81-82 | Formation of 4-amino-1-t-butoxycarbonylpiperidine |
| 3 | Coupling with aminobenzoyl group | Standard acid activation and coupling | Mild conditions | - | Not fully detailed, typical peptide coupling |
| 4 | Reduction to methanol derivative | NaBH4 or catalytic hydrogenation | Controlled temp | - | Installation of hydroxymethyl group |
Research Findings and Considerations
- The use of protecting groups such as tert-butoxycarbonyl is critical to prevent side reactions during amination and coupling steps.
- Temperature control during sodium borohydride reduction is essential to maintain selectivity and yield.
- The synthetic route is amenable to scale-up, as demonstrated by the multi-hundred-gram scale reactions in the patents.
- Purification steps involving aqueous acidic and basic washes improve product purity and facilitate isolation of the target compound.
Q & A
Q. What are the optimized synthetic routes for [1-(4-Aminobenzoyl)piperidin-4-yl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and aminobenzoyl precursors. For example, a two-step protocol (Scheme 2 in ) uses ethyl isonipecotate with HOBt/EDCI coupling, followed by DIBALH reduction at −10°C to room temperature. Reaction optimization includes:
- Catalyst selection : HOBt/EDCI minimizes side reactions.
- Temperature control : Low temperatures (−10°C) during reduction prevent over-reduction.
- Purification : Column chromatography or recrystallization ensures >95% purity .
Yield improvements (70–85%) are achieved by adjusting solvent polarity (THF preferred) and stoichiometric ratios (1:1.2 for amine:carbonyl).
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodological Answer :
- X-ray crystallography : Resolves chair conformations of the piperidine ring and hydrogen-bonding networks between the aminobenzoyl group and methanol moiety (e.g., bond angles: 109.5° for C-N-C) .
- NMR : NMR distinguishes axial/equatorial protons on the piperidine ring (δ 3.5–4.0 ppm for CHOH; δ 7.2–7.8 ppm for aromatic protons). NMR confirms carbonyl resonance at δ 170 ppm .
- HPLC-MS : Monitors purity (>98%) and molecular ion peaks ([M+H] at m/z 261.3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions (e.g., variable IC values in enzyme assays) arise from:
- Assay conditions : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. pathological environments.
- Receptor subtype selectivity : Use CRISPR-edited cell lines to isolate target receptors (e.g., 5-HT vs. dopamine D) .
- Metabolic stability : Conduct liver microsome studies (human vs. rodent) to identify species-specific degradation pathways .
Example data reconciliation:
| Study | IC (nM) | Assay System |
|---|---|---|
| A | 120 ± 15 | HEK293 (pH 7.4) |
| B | 450 ± 30 | CHO (pH 6.8) |
Q. What strategies enhance the compound's selectivity for neurological targets over peripheral receptors?
- Methodological Answer :
- Structural analogs : Replace the 4-aminobenzoyl group with a 2-methoxy substituent to reduce peripheral α-adrenergic binding (K shift from 80 nM to >1,000 nM) .
- Prodrug design : Introduce a blood-brain barrier (BBB)-targeting ester (e.g., p-glycoprotein substrate) to improve CNS penetration. In vivo models show 3-fold higher brain:plasma ratios .
- Molecular docking : Use AutoDock Vina to prioritize derivatives with stronger H-bonds to neuronal receptors (e.g., ΔG = −9.2 kcal/mol for 5-HT) .
Q. How can researchers validate the compound's mechanism of action in inflammatory pathways?
- Methodological Answer :
- CRISPR interference (CRISPRi) : Knock down COX-2 or NF-κB in macrophages to isolate anti-inflammatory effects (e.g., 60% TNF-α reduction vs. controls) .
- Metabolomics : LC-MS/MS identifies downstream lipid mediators (e.g., prostaglandin E suppression by 40% at 10 µM) .
- Kinase profiling : Use a 50-kinase panel to exclude off-target inhibition (e.g., <10% inhibition of JAK2 or p38 MAPK at 1 µM) .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity conflict with experimental results?
- Methodological Answer : Discrepancies arise from:
- Solvent effects : MD simulations in explicit water vs. vacuum overestimate hydrophobic interactions (e.g., predicted ΔG = −11 kcal/mol vs. experimental −8.5 kcal/mol) .
- Protein flexibility : Rigid docking (AutoDock) underestimates induced-fit movements in the receptor’s active site. Use flexible docking (Rosetta) for better alignment .
Validation workflow:
Perform MM-GBSA free-energy calculations.
Validate with SPR (surface plasmon resonance) for kinetic binding (k/k).
Analytical Method Development
Q. What HPLC conditions separate this compound from its synthetic impurities?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient from 10% to 50% acetonitrile in 0.1% TFA over 25 min.
- Detection : UV at 254 nm.
- Retention times :
| Compound | Retention Time (min) |
|---|---|
| Target | 12.3 |
| Impurity (des-amino) | 9.8 |
| Oxidized byproduct | 15.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
